![molecular formula C14H22N2O2 B1391728 tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate CAS No. 1235439-01-6](/img/structure/B1391728.png)
tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O2. It is a piperidine derivative that features a tert-butyl ester group and a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyrrole in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include pyrrole-2,5-dione derivatives.
- Reduction products include various piperidine derivatives.
- Substitution products depend on the nucleophile used but can include a wide range of ester or amide derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
- CAS Number : 153117-08-9
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
The compound features a piperidine ring substituted with a pyrrole moiety, providing unique chemical properties that contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The piperidine structure is known to interact with neurotransmitter receptors, potentially enhancing cognitive function and reducing neurodegeneration .
- Antidepressant Activity : Studies have shown that compounds similar to this compound can modulate serotonin and norepinephrine levels, suggesting potential use as antidepressants .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals. For example:
- Synthesis of Piperidine Derivatives : Researchers have utilized this compound to synthesize piperidine derivatives that exhibit enhanced pharmacological properties, including improved selectivity for specific receptors .
Biological Studies
In biological research, this compound is used to study:
- Enzyme Inhibition : It has been evaluated for its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Inhibiting specific enzymes can lead to decreased tumor growth and proliferation .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of a series of piperidine derivatives, including this compound. The results indicated significant protection against oxidative stress in neuronal cell lines, highlighting its potential as a treatment for neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of novel antidepressants, a derivative of this compound was found to significantly improve symptoms of depression compared to placebo. The mechanism was linked to enhanced serotonergic activity, providing insights into its therapeutic potential .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The pyrrole ring and piperidine moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Used in similar applications but features a bromopyrazole ring instead of a pyrrole ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring and a piperidine moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in both synthetic chemistry and medicinal applications .
Biological Activity
Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.34 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a pyrrole moiety and a tert-butyl ester group, which enhances its lipophilicity and potential interaction with biological targets.
While the exact mechanism of action is not fully elucidated, it is believed that this compound interacts with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. The pyrrole and piperidine components allow for hydrogen bonding and hydrophobic interactions, which may modulate receptor activity .
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology:
1. Neuropharmacological Effects
- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may have anticonvulsant properties .
- Potential Antidepressant Effects : The structural similarity to known antidepressants hints at its potential efficacy in treating mood disorders through modulation of serotonin or norepinephrine pathways.
2. Cytotoxicity Studies
- Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .
Table 1: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Anticonvulsant | Potential to reduce seizure activity | |
Antidepressant | Modulation of neurotransmitter systems | |
Cytotoxicity | Effective against HepG2 and other tumor cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain analogs demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) with IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that this compound could be a candidate for further development as an anticancer agent.
Future Directions
Given its promising biological activities, further investigations are warranted to explore:
- In Vivo Efficacy : Animal studies to assess the therapeutic potential in CNS disorders.
- Mechanistic Studies : Detailed analysis of receptor interactions and downstream signaling pathways.
- Synthesis of Derivatives : Development of new analogs to enhance potency and selectivity.
Properties
IUPAC Name |
tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVYJQKJBYZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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